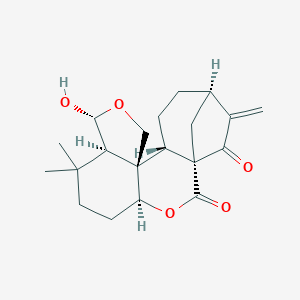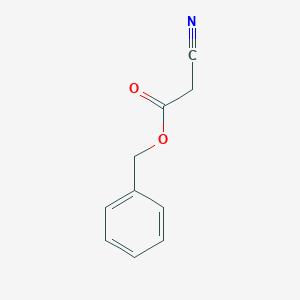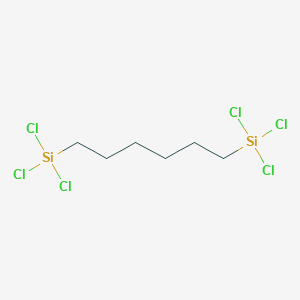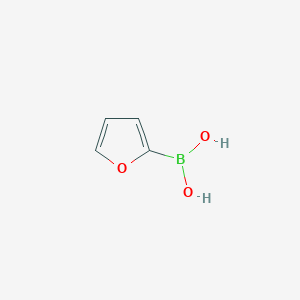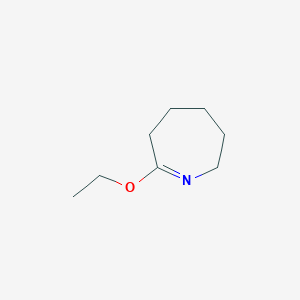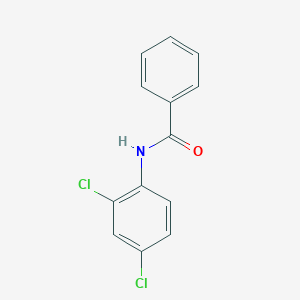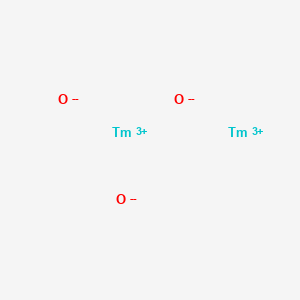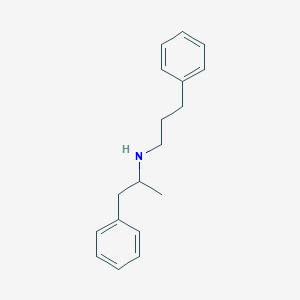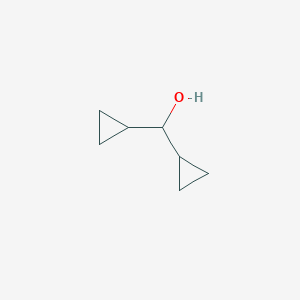
双环丙基甲醇
描述
Dicyclopropylmethanol is an organic compound with the molecular formula C7H12O. It is characterized by the presence of two cyclopropyl groups attached to a central methanol moiety. This compound is known for its unique structural features and has been studied for various applications in organic synthesis and chemical research .
科学研究应用
Dicyclopropylmethanol has been utilized in various scientific research applications, including:
Biology: Studies have explored its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: Dicyclopropylmethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with formaldehyde, followed by hydrolysis to yield dicyclopropylmethanol. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, dicyclopropylmethanol is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve efficient production. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Dicyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopropyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of dicyclopropylmethanol can yield dicyclopropylmethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in dicyclopropylmethanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to dicyclopropylmethyl chloride.
Major Products Formed:
Oxidation: Dicyclopropyl ketone.
Reduction: Dicyclopropylmethane.
Substitution: Dicyclopropylmethyl chloride.
作用机制
The mechanism of action of dicyclopropylmethanol involves its interaction with specific molecular targets and pathways. As a protecting group reagent, it forms esters with carboxylic acids, which can be cleaved under mild conditions. This selective cleavage is facilitated by the unique structural features of dicyclopropylmethanol, allowing for precise control over the protection and deprotection processes in organic synthesis .
相似化合物的比较
Cyclopropylmethanol: Similar in structure but with only one cyclopropyl group.
Cyclopropanemethanol: Another related compound with a single cyclopropyl group attached to a methanol moiety.
Uniqueness: Dicyclopropylmethanol is unique due to the presence of two cyclopropyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This dual cyclopropyl structure enhances its utility as a protecting group reagent and in the synthesis of complex organic molecules .
属性
IUPAC Name |
dicyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLZMHERIHLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162284 | |
| Record name | Dicyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-33-5 | |
| Record name | Dicyclopropylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14300-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPROPYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GA978VBJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dicyclopropylmethanol interesting from an electronic perspective?
A1: Dicyclopropylmethanol derivatives exhibit a remarkable ability to donate electron density through their C-C bonds. This property stems from the strained nature of the cyclopropane rings. [, ] Research has shown that the C-OR bond length in dicyclopropylmethanol derivatives is highly sensitive to the electron demand of the OR group attached to it. [, ] This sensitivity highlights the strong σ-donor ability of the cyclopropane C-C bonds, making dicyclopropylmethanol and its derivatives intriguing subjects for studying electronic effects in organic molecules.
Q2: How was the electron-donating ability of dicyclopropylmethanol investigated in the research?
A2: Researchers utilized low-temperature X-ray crystallography to analyze the structures of various dicyclopropylmethanol derivatives with varying electron demand from the attached OR substituent. [, ] By comparing the C-OR bond distances across these structures, they were able to directly correlate the bond length to the electron-withdrawing or electron-donating nature of the OR group. This meticulous structural analysis provided concrete evidence for the strong σ-donating property of dicyclopropylmethanol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


